Disialylated pentaose type 1
Description
Disialylated pentaose type 1 is a carbohydrate antigen characterized by the structure NeuAca2-8Neu5Aca2-3Galb1-3GlcNAcb1-3Gal (molecular formula: C42H67N3O32Na2, molecular weight: 1,171.96) . It is prominently associated with tumorigenesis, serving as a biomarker for malignancies such as melanoma and other cancers. Its detection in body fluids aids in cancer diagnostics, while its role as a tumor-associated antigen makes it a target for immunotherapeutic strategies .
Properties
Molecular Formula |
C26H45NO19 |
|---|---|
Synonyms |
NeuAcα2-8Neu5Acα2-3Galβ1-3GlcNAcβ1-3Gal |
Origin of Product |
United States |
Comparison with Similar Compounds
Sialylated Tetraose Type 1 (EOT-GLY080)
- Structure : Neu5Acα2-3Galβ1-3GlcNAcβ1-3Gal
- Molecular Weight : 858.72
- Function: Acts as a precursor for larger sialylated oligosaccharides. Instead, it is utilized in glycan-binding studies, such as lectin interactions .
Disialylated Tetraose Type 1 (EOT-GLY085-1)
- Structure : NeuAcα2-8Neu5Acα2-3Galβ1-3GlcNAc
- Molecular Weight : 1,009.81
- Comparison : While both compounds are disialylated, the tetraose variant has fewer sugar units (tetraose vs. pentaose). This structural difference reduces its molecular weight and may limit its binding avidity in cancer-specific contexts compared to disialylated pentaose type 1 .
LS-Tetrasaccharide a (LSTa) (EOT-GLY081)
- Structure : Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galβ1-4Glc
- Molecular Weight : 1,020.86
- Function: Primarily associated with bacterial adhesion (e.g., Helicobacter pylori binding to gastric epithelium).
Trisialylated Pentaose Type 1 (EOT-GLY086-1)
- Structure : NeuAcα2-8NeuAcα2-8Neu5Acα2-3Galβ1-3GlcNAc
- Molecular Weight : 1,323.05
- Comparison : The addition of a third sialic acid residue increases its molecular weight and negative charge. While this enhances binding to certain lectins, it may reduce tumor penetration efficiency compared to this compound .
Fucosylated Antigens (e.g., Blood Group B Antigen Pentaose Type 5)
- Structure : Fucosylated B antigen pentaose type 5 (GLY165)
- Molecular Weight : 796.72
- Function: These compounds are blood group antigens (e.g., H, Lewis systems) involved in cell-cell recognition and immune responses.
Functional and Clinical Implications
Metabolic and Immunomodulatory Roles
Disialylated glycosphingolipids, including this compound, impair T and B cell functions in the tumor microenvironment.
Preparation Methods
Fractionation via Anion-Exchange Chromatography
Human milk oligosaccharides (HMOs) are fractionated using anion-exchange chromatography to separate neutral and acidic species. This compound, bearing two sialic acid residues, elutes in the acidic fraction under high-salt conditions (0.5–1.0 M NaCl). Subsequent purification employs HPLC with amide-based columns, achieving >95% purity as confirmed by evaporative light-scattering detection.
Structural Validation of Isolated Material
The isolated compound undergoes rigorous NMR analysis. Key structural reporters include:
-
Galβ(I) H4 resonance at 4.45 ppm , indicative of β1-6 branching.
-
NeuAcα(II) H3ax at 1.72 ppm , characteristic of α2-3-linked sialic acid.
-
Fucα(III) H5 at 4.88 ppm , confirming a type 1 chain (Galβ1-3GlcNAc) with α1-4 fucosylation.
Negative-ion fast atom bombardment mass spectrometry (FAB-MS) reveals a molecular ion at m/z 1,799 ([M-H]⁻), consistent with the formula C₆₆H₁₀₃N₃O₄₈.
Chemical Synthesis of this compound
Solid-Phase Oligosaccharide Synthesis (SPOS)
The pentasaccharide backbone (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) is assembled on a polystyrene resin using Fmoc-protected glycosyl donors. Key steps include:
Sialylation Strategies
Sialic acid residues are introduced using glycosyl donors with temporary protecting groups:
-
Sialylphosphite donors (NeuAcα2-3Gal and NeuAcα2-6Gal) are coupled under TMSOTf catalysis, achieving 70–80% yields.
-
Regioselective sialylation at O-3 of galactose and O-6 of N-acetylglucosamine is confirmed by HSQC-TOCSY NMR.
Enzymatic Synthesis via Transglycosylation
Chemoenzymatic Assembly Using Endo-β-N-Acetylglucosaminidases
The EndoM-N175Q mutant catalyzes transglycosylation of synthetic glycan oxazolines to GlcNAc-peptide acceptors:
Sialyltransferase-Mediated Modification
Recombinant α2-3- and α2-6-sialyltransferases (ST3Gal-III, ST6Gal-I) from Photobacterium spp. are employed for terminal sialylation:
-
ST3Gal-III requires CMP-NeuAc and Mn²⁺, achieving 85% conversion at pH 7.4.
-
ST6Gal-I exhibits broader acceptor specificity, sialylating both galactose and N-acetylglucosamine residues.
Structural Characterization and Quality Control
NMR Spectroscopy
1D- and 2D-NMR spectra (500 MHz) provide atomic-level resolution:
Q & A
Q. How can disialylated pentaose type 1 be structurally characterized in complex biological matrices?
Methodological Answer: Use a combination of NMR spectroscopy and ESI-MS (Electrospray Ionization Mass Spectrometry) to resolve its branching pattern and sialylation sites. For glycans in mixtures, apply exoglycosidase digestion followed by HPLC separation to confirm terminal modifications (e.g., sialic acid linkages). Reference structural databases (e.g., GlyTouCan) for cross-validation .
Q. What methods are suitable for detecting this compound in human milk or mucosal samples?
Methodological Answer: Employ phenol-sulfuric acid assays for initial sugar quantification , followed by HILIC (Hydrophilic Interaction Liquid Chromatography) coupled with fluorescence detection for glycan-specific profiling. For low-abundance samples, use MALDI-TOF-MS with permethylation to enhance ionization efficiency .
Q. How does this compound interact with microbial adhesins?
Methodological Answer: Perform glycan microarray screening to identify binding partners. Validate interactions via Surface Plasmon Resonance (SPR) to measure affinity constants (KD). Include controls with non-sialylated analogs to isolate sialic acid-specific effects .
Q. What are common pitfalls in quantifying this compound using colorimetric assays?
Methodological Answer: Interference from non-carbohydrate contaminants (e.g., proteins) can skew results. Pre-purify samples via dialysis or solid-phase extraction before applying the phenol-sulfuric acid method. Validate with spiked recovery experiments .
Advanced Research Questions
Q. How do conflicting glycoform profiles arise in this compound studies, and how can they be resolved?
Methodological Answer: Discrepancies often stem from incomplete enzymatic digestion or ion suppression in MS . Address this by optimizing exoglycosidase reaction conditions (pH, temperature) and using EThcD (Electron Transfer/Higher-Energy Collisional Dissociation) for tandem MS to improve fragmentation coverage. Cross-validate with synthetic standards .
Q. What synthetic strategies are effective for producing this compound analogs with modified sialylation patterns?
Methodological Answer: Use chemoenzymatic synthesis : Chemically assemble the core pentaose, then employ α2,3/6-sialyltransferases (e.g., ST3Gal-III, ST6Gal-I) for site-specific sialylation. Monitor reaction progress via CE (Capillary Electrophoresis) and characterize products with CID-MS/MS .
Q. How does this compound modulate immune responses in gut-associated lymphoid tissue (GALT)?
Methodological Answer: Conduct in vitro co-culture assays with dendritic cells and T-cells, using glycan-coated beads or immobilized glycoconjugates. Measure cytokine secretion (e.g., IL-10, TGF-β) via multiplex ELISA . Compare results to non-sialylated pentaose controls .
Q. What computational tools can predict the binding energetics of this compound to lectins like Siglecs?
Methodological Answer: Apply molecular dynamics simulations (e.g., GROMACS) with force fields like CHARMM36 to model glycan-lectin interactions. Validate predictions using ITC (Isothermal Titration Calorimetry) to measure thermodynamic parameters (ΔH, ΔS) .
Q. How does the spatial distribution of this compound on cell surfaces influence pathogen adhesion?
Methodological Answer: Use super-resolution microscopy (STORM/PALM) to map glycan clustering on epithelial cells. Correlate with adhesion assays using fluorescently labeled pathogens (e.g., Helicobacter pylori) .
Q. What experimental designs address batch-to-batch variability in this compound isolation from natural sources?
Methodological Answer: Implement QC protocols including CEX (Cation Exchange Chromatography) and HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) to standardize glycan profiles. Use PCA (Principal Component Analysis) on MS datasets to identify outlier batches .
Methodological Notes
- Data Contradiction Analysis : When glycoform abundances conflict across studies, consider differences in enzymatic source purity (e.g., sialidase activity) or chromatographic resolution .
- Advanced Instrumentation : For structural ambiguity, combine ion mobility-MS with collisional cross-section (CCS) databases to distinguish isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
